molecular formula C13H18IN2O9P B12715824 [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate CAS No. 115365-23-6

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate

Cat. No.: B12715824
CAS No.: 115365-23-6
M. Wt: 504.17 g/mol
InChI Key: RYGVMOFBUQQDNA-IVZWLZJFSA-N
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Description

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, an iodinated pyrimidine ring, and a dimethoxyphosphorylacetate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and real-time monitoring are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the iodine atom may result in an amino-substituted pyrimidine derivative .

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Properties

CAS No.

115365-23-6

Molecular Formula

C13H18IN2O9P

Molecular Weight

504.17 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate

InChI

InChI=1S/C13H18IN2O9P/c1-22-26(21,23-2)6-11(18)24-5-9-8(17)3-10(25-9)16-4-7(14)12(19)15-13(16)20/h4,8-10,17H,3,5-6H2,1-2H3,(H,15,19,20)/t8-,9+,10+/m0/s1

InChI Key

RYGVMOFBUQQDNA-IVZWLZJFSA-N

Isomeric SMILES

COP(=O)(CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O)OC

Canonical SMILES

COP(=O)(CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O)OC

Origin of Product

United States

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